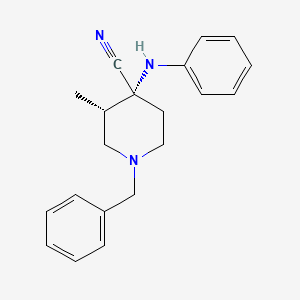
五重氘代苯乙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenyl-d5-acetic acid is a deuterated form of phenylacetic acid, where five hydrogen atoms on the phenyl ring are replaced with deuterium. This compound is represented by the molecular formula C6D5CH2CO2H and has a molecular weight of 141.18 g/mol . Deuterated compounds like phenyl-d5-acetic acid are often used in scientific research due to their unique properties, such as increased stability and distinct spectroscopic characteristics.
科学研究应用
Phenyl-d5-acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various deuterated compounds.
Biology: Employed in metabolic studies to trace biochemical pathways due to its deuterium labeling.
Medicine: Used in the development of deuterated drugs, which often have improved pharmacokinetic properties.
Industry: Utilized in the production of polymers and other functional materials.
作用机制
Target of Action
Phenylacetic acid, the non-deuterated form of Phenyl-d5-acetic acid, is primarily used as an adjunct to treat acute hyperammonemia and associated encephalopathy in adult and pediatric patients with deficiencies in enzymes of the urea cycle . The primary targets of Phenyl-d5-acetic acid are likely to be similar.
Mode of Action
It is known that phenylacetic acid is an organic compound containing a phenyl functional group and a carboxylic acid functional group . It interacts with its targets in the body to exert its therapeutic effects.
Biochemical Pathways
Phenylacetic acid is involved in bacterial degradation of aromatic components, playing a role in biofilm formation and antimicrobial activity . It is also a central intermediate metabolite in these processes . The biochemical pathways affected by Phenyl-d5-acetic acid are likely to be similar.
Pharmacokinetics
Phenylacetic acid is metabolized by phenylacetate esterases found in the human liver cytosol . Human plasma esterase also hydrolyzes phenylacetate . The volume of distribution is 19.2 ± 3.3 L . The pharmacokinetics of Phenyl-d5-acetic acid, including its absorption, distribution, metabolism, and excretion (ADME) properties, are expected to be similar.
Result of Action
The molecular and cellular effects of Phenyl-d5-acetic acid’s action are likely to be similar to those of Phenylacetic acid. Phenylacetic acid is used as an adjunct to treat acute hyperammonemia and associated encephalopathy in patients with deficiencies in enzymes of the urea cycle .
生化分析
Biochemical Properties
Phenyl-d5-acetic acid is involved in the degradation of aromatic components in bacteria . The bacterial Phenylacetic acid (PAA) pathway, which Phenyl-d5-acetic acid is a part of, contains 12 enzymes and a transcriptional regulator . This pathway plays a role in biofilm formation and antimicrobial activity .
Cellular Effects
Phenyl-d5-acetic acid, as a part of the PAA pathway, has been found to influence the expression of certain genes in bacteria. For instance, under subinhibitory concentrations of antibiotics, Acinetobacter baumannii upregulates the expression of the paa operon while simultaneously repressing chaperone-usher Csu pilus expression and biofilm formation .
Molecular Mechanism
Phenylacetic acid, the compound from which Phenyl-d5-acetic acid is derived, undergoes ketonic decarboxylation to form ketones . It can also be condensed with itself to form dibenzyl ketone, or with a large excess of another carboxylic acid (in the form of an acid anhydride), such as with acetic anhydride to form phenylacetone .
Temporal Effects in Laboratory Settings
Phenylacetic acid, the parent compound, is known to be a weak carboxylic acid with a melting point of about 77°C and a boiling point of about 265°C .
Metabolic Pathways
Phenyl-d5-acetic acid is a part of the Phenylacetic acid (PAA) pathway in bacteria, which is involved in the degradation of aromatic components . This pathway is the most differentially regulated under many environmental conditions .
Transport and Distribution
It is known that Phenylacetic acid, the parent compound, is a catabolite of phenylalanine .
Subcellular Localization
It is known that Phenylacetic acid, the parent compound, is a catabolite of phenylalanine .
准备方法
Synthetic Routes and Reaction Conditions: Phenyl-d5-acetic acid can be synthesized through several methods:
Hydrolysis of Phenyl-d5-acetonitrile: This is the most common route, where phenyl-d5-acetonitrile is hydrolyzed using sulfuric acid or hydrochloric acid as a catalyst.
Oxidation of Phenyl-d5-acetaldehyde: This method involves the oxidation of phenyl-d5-acetaldehyde using copper (II) hydroxide.
Hydrolysis of Sodium Phenyl-d5-ethanoate: This involves the hydrolysis of sodium phenyl-d5-ethanoate to produce phenyl-d5-acetic acid and sodium hydroxide.
Acid Hydrolysis of Phenyl-d5-acetate Ester: This method involves the hydrolysis of phenyl-d5-acetate ester, such as methylphenyl-d5-acetate, to produce phenyl-d5-acetic acid and methyl alcohol.
Industrial Production Methods: Industrial production of phenyl-d5-acetic acid typically involves large-scale hydrolysis of phenyl-d5-acetonitrile or oxidation of phenyl-d5-acetaldehyde under controlled conditions to ensure high yield and purity .
化学反应分析
Phenyl-d5-acetic acid undergoes various chemical reactions, including:
Reduction: It can be reduced to phenyl-d5-ethanol using reducing agents such as lithium aluminum hydride.
Substitution: Phenyl-d5-acetic acid can undergo substitution reactions, where the carboxyl group is replaced with other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, copper (II) hydroxide.
Reducing Agents: Lithium aluminum hydride.
Catalysts: Sulfuric acid, hydrochloric acid.
Major Products:
Phenyl-d5-acetone: Formed through oxidation.
Phenyl-d5-ethanol: Formed through reduction.
相似化合物的比较
Phenyl-d5-acetic acid can be compared with other similar compounds such as:
Phenylacetic acid: The non-deuterated form, which has similar chemical properties but different spectroscopic characteristics.
Phenylacetic-d7 acid: Another deuterated form with seven deuterium atoms.
Phenyl-13C6-acetic acid: A carbon-13 labeled analog.
Uniqueness: Phenyl-d5-acetic acid is unique due to its specific deuterium labeling, which provides distinct advantages in spectroscopic studies and metabolic tracing .
属性
IUPAC Name |
2-(2,3,4,5,6-pentadeuteriophenyl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c9-8(10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,9,10)/i1D,2D,3D,4D,5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLJVXDMOQOGPHL-RALIUCGRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC(=O)O)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does (−)-(R)-2-(2,3,4,5,6-pentafluorophenoxy)-2-(phenyl-d5)acetic acid interact with chiral compounds to enable enantiomeric purity evaluation by NMR?
A1: (−)-(R)-2-(2,3,4,5,6-pentafluorophenoxy)-2-(phenyl-d5)acetic acid acts as a chiral solvating agent (CSA) by forming transient diastereomeric complexes with chiral analytes in solution. [] These complexes differ slightly in energy due to the influence of the chiral environment provided by the CSA. This energy difference manifests as distinct chemical shifts for the enantiomers in the NMR spectrum, allowing for the determination of enantiomeric purity by integrating the respective peaks. The presence of the pentafluorophenoxy group enhances the interaction between the CSA and the analytes, likely through π-π interactions or other non-covalent forces, leading to improved resolution of enantiomeric signals. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


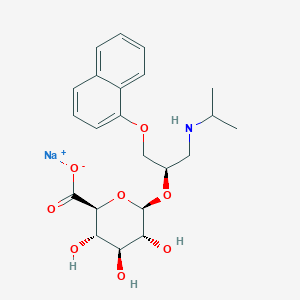
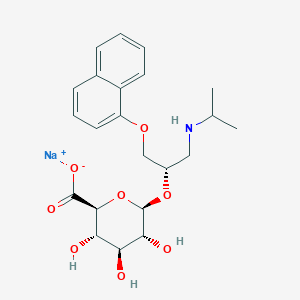
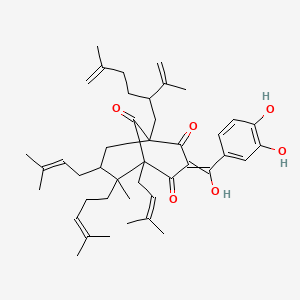
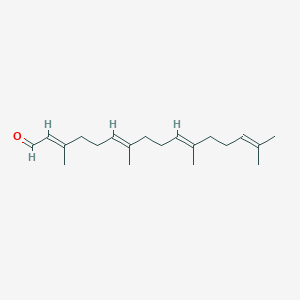
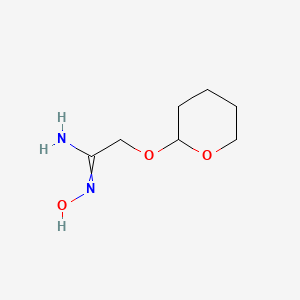
![2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid Hydrazide](/img/structure/B1146991.png)

